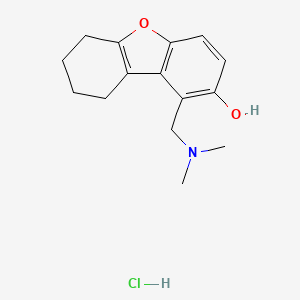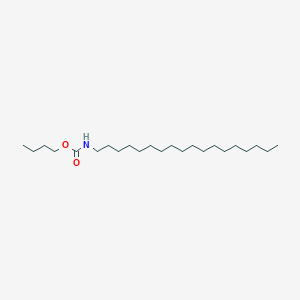![molecular formula C24H17NO3 B14664025 1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one CAS No. 40576-49-6](/img/structure/B14664025.png)
1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is a complex organic compound characterized by its unique spiro structure, which involves a fusion of an indole and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with 2,6-diphenyl-4H-pyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of 1-oxo-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one.
Reduction: Formation of 1-hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole and pyran rings can participate in π-π stacking interactions, which are crucial in binding to proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one: A reduced form of the original compound.
2’,6’-Diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
1-Methoxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
40576-49-6 |
|---|---|
Molekularformel |
C24H17NO3 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3-one |
InChI |
InChI=1S/C24H17NO3/c26-23-19-13-7-8-14-20(19)25(27)24(23)15-21(17-9-3-1-4-10-17)28-22(16-24)18-11-5-2-6-12-18/h1-16,27H |
InChI-Schlüssel |
PXGXLJFCFPNPKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5N3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


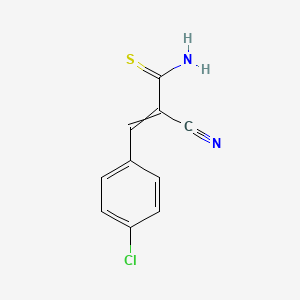

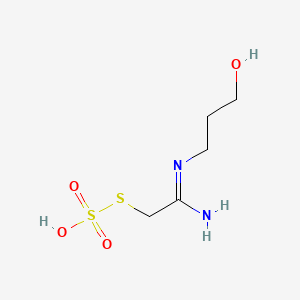

![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
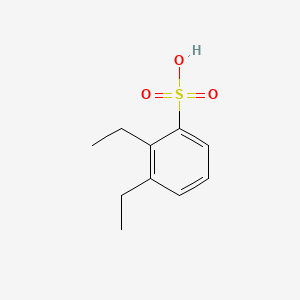

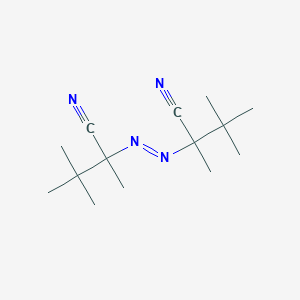
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

